molecular formula C18H29NO6 B4003177 N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid

N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4003177
M. Wt: 355.4 g/mol
InChI Key: ZKFIYYIDJMKJRJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its unique chemical properties.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

Target of Action

The compound contains aphenylboronic acid moiety , which is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or organohalides in these reactions.

Mode of Action

The presence of anamine group suggests it could participate in nucleophilic substitution reactions . In such reactions, the amine group could act as a nucleophile, donating a pair of electrons to form a new bond.

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it might be involved in the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors.

Result of Action

Its potential role in suzuki-miyaura cross-coupling reactions suggests it might contribute to the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Amine Introduction: The phenoxy intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the amine group.

    Oxalic Acid Addition: Finally, the resulting compound is treated with oxalic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-(3-methylphenoxy)propan-1-amine: Lacks the propan-2-yl group.

    N-(2-methoxyethyl)-3-(5-propan-2-ylphenoxy)propan-1-amine: Lacks the 3-methyl group.

    N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine: Lacks the oxalic acid moiety.

Uniqueness

The presence of both the phenoxy and amine groups, along with the oxalic acid moiety, makes N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid unique

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13(2)15-10-14(3)11-16(12-15)19-8-5-6-17-7-9-18-4;3-1(4)2(5)6/h10-13,17H,5-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFIYYIDJMKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCNCCOC)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 2
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 3
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid

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